2-Cyclopentyl-2-(methoxymethyl)oxirane
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Overview
Description
2-Cyclopentyl-2-(methoxymethyl)oxirane is an organic compound with the molecular formula C9H16O2 It is a member of the oxirane family, characterized by a three-membered epoxide ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-2-(methoxymethyl)oxirane can be achieved through several methods:
Williamson Ether Synthesis: This involves the reaction of a halogenated alcohol with a base to form an alkoxide, which then undergoes intramolecular cyclization to form the oxirane ring.
Alkene Epoxidation: Alkenes can be converted to oxiranes using peracids such as meta-chloroperoxybenzoic acid (MCPBA).
Darzens Reaction: This method involves the reaction of alpha-halo esters with aldehydes or ketones in the presence of a base to form oxiranes.
Industrial Production Methods: Industrial production of this compound typically involves large-scale epoxidation processes using robust and efficient catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the epoxide ring into diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Peracids like MCPBA are commonly used for epoxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to open the epoxide ring.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide ring under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted oxiranes, diols, and other functionalized derivatives.
Scientific Research Applications
2-Cyclopentyl-2-(methoxymethyl)oxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-2-(methoxymethyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic and biological applications, where the compound can interact with different molecular targets and pathways .
Comparison with Similar Compounds
2-Cyclopentyloxirane: Similar in structure but lacks the methoxymethyl group.
2-Methyl-2-(methoxymethyl)oxirane: Similar but with a methyl group instead of a cyclopentyl group.
Uniqueness: 2-Cyclopentyl-2-(methoxymethyl)oxirane is unique due to the presence of both the cyclopentyl and methoxymethyl groups, which confer distinct chemical and physical properties. These structural features make it a versatile compound in various applications, distinguishing it from other oxiranes.
Properties
IUPAC Name |
2-cyclopentyl-2-(methoxymethyl)oxirane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-10-6-9(7-11-9)8-4-2-3-5-8/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPMGOHVIOHWJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CO1)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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